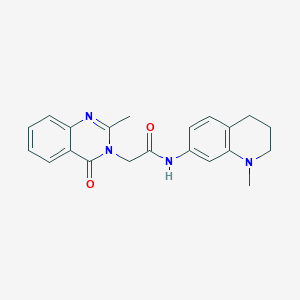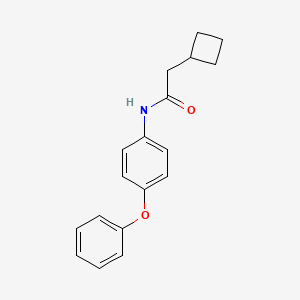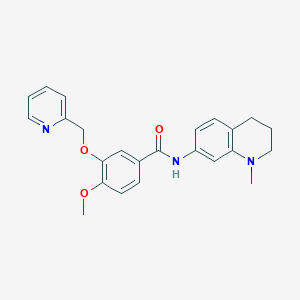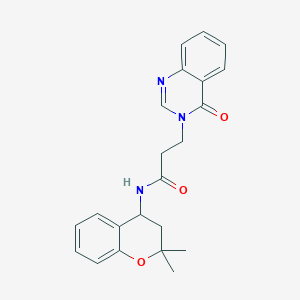![molecular formula C16H18N4O2 B7564094 N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide, also known as MO-PyB, is a small molecule that has shown promising results in scientific research applications.
Wirkmechanismus
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting its activity leads to DNA damage and cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and anti-inflammatory properties, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has also been shown to have antioxidant effects and may have potential as a treatment for oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is its ability to selectively target cancer cells while leaving healthy cells relatively unaffected. This makes it a promising candidate for cancer treatment with fewer side effects. However, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is still in the early stages of development and more research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide should focus on optimizing its synthesis method and improving its efficacy as a cancer treatment. Additionally, more studies are needed to investigate its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide and its interactions with other molecules in the cell.
Synthesemethoden
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-methyloxetan-3-ylmethanol with 3-bromobenzoyl chloride. The resulting product is then reacted with pyrimidine-2-amine to obtain N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been primarily studied for its potential as a cancer treatment. Studies have shown that N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide inhibits the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-16(10-22-11-16)9-19-14(21)12-4-2-5-13(8-12)20-15-17-6-3-7-18-15/h2-8H,9-11H2,1H3,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGPKFMSRNPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-oxo-N-[4-(2-piperidin-1-ylethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B7564011.png)

![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)

![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)

![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide](/img/structure/B7564116.png)